REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1([C:15](O)=[O:16])[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]1.O.[OH-].[Na+]>O1CCCC1>[NH2:7][C:8]1([CH2:15][OH:16])[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]1 |f:0.1.2.3.4.5,8.9|
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Name
|
|
Quantity
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15.62 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
NC1(CCN(CC1)C)C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
under reflux for 15 minutes
|
Duration
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15 min
|
Type
|
ADDITION
|
Details
|
After the addition
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Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for four hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
the precipitate was extracted with boiling THF (3×15 ml.)
|
Type
|
CUSTOM
|
Details
|
the solvent removed at 25 mm
|
Type
|
CUSTOM
|
Details
|
to give a yellow viscous oil (28.0 g., 98.9% yield)
|
Name
|
|
Type
|
|
Smiles
|
NC1(CCN(CC1)C)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |